molecular formula C8H12O2 B6268694 5,5-dimethylhex-2-ynoic acid CAS No. 98558-36-2

5,5-dimethylhex-2-ynoic acid

Cat. No.: B6268694
CAS No.: 98558-36-2
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-dimethylhex-2-ynoic acid is an organic compound characterized by the presence of two methyl groups attached to the carbon chain and a terminal triple bond. This compound is known for its unique structural properties and has various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylhex-2-ynoic acid typically involves the alkylation of acetylene derivatives followed by carboxylation. One common method includes the reaction of 3,3-dimethyl-1-butyne with carbon dioxide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethylhex-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The terminal hydrogen of the alkyne can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as organolithium or Grignard reagents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted alkynes.

Scientific Research Applications

5,5-dimethylhex-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-dimethylhex-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bond and carboxylic acid group allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-1-butyne: Shares a similar alkyne structure but lacks the carboxylic acid group.

    Hex-2-ynoic acid: Similar structure but without the dimethyl substitution.

Properties

CAS No.

98558-36-2

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.